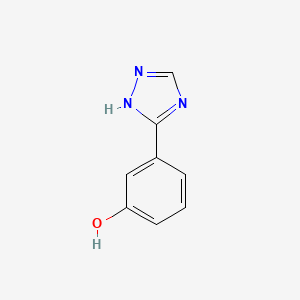

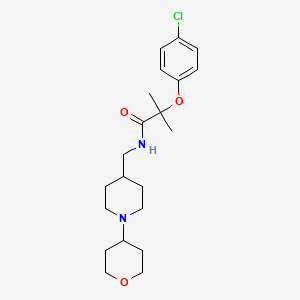

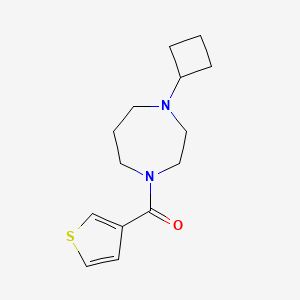

![molecular formula C8H13BrO2 B2886959 3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane CAS No. 2243515-85-5](/img/structure/B2886959.png)

3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar groups could make the compound somewhat soluble in polar solvents. The compound’s reactivity would be influenced by the presence of the bromomethyl and methoxymethyl groups .Scientific Research Applications

Gold(I)-Catalyzed Three-Component Additions

Research demonstrates the efficiency of gold(I)-catalyzed three-component addition reactions involving 2-(arylmethylene)cyclopropylcarbinols, terminal arynes, and alcohols to produce 3-oxabicyclo[3.1.0]hexanes. These reactions occur under mild conditions, yielding high product yields and moderate diastereoselectivities. A proposed mechanism suggests an intermolecular tandem hydroalkoxylation/Prins-type reaction pathway, indicating the versatility of 3-oxabicyclo[3.1.0]hexane derivatives in synthesizing bicyclic compounds (Guoqiang Tian & M. Shi, 2007).

Synthesis and Structural Characterization

Studies in Bicyclo[3.1.0]hexane Methanolysis

Further research into the ring opening of activated cyclopropanes under acidic and basic conditions has been conducted. Specifically, a bicyclo[3.1.0]hexane derivative underwent methanolysis, leading to cleavage of activated cyclopropane bonds. This process yielded 4-methoxycyclohexane under acidic conditions and 3-methoxymethylcyclopentanone under basic conditions, demonstrating the chemical reactivity and potential applications of bicyclo[3.1.0]hexane derivatives in organic synthesis (Y. Lim, K. Mcgee, & S. Sieburth, 2002).

properties

IUPAC Name |

3-(bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-10-5-8(4-9)2-6-7(3-8)11-6/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYNFXOJJIMARH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC2C(C1)O2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

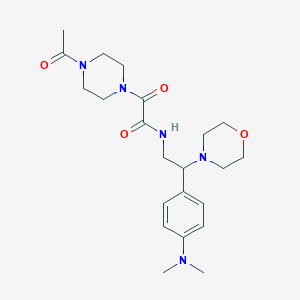

![5-(4-Methylpiperazin-1-yl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2886876.png)

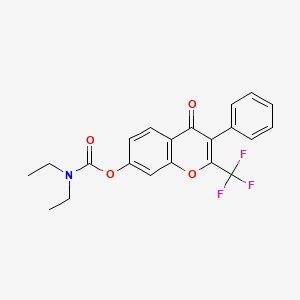

![5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2886893.png)

![tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]ethyl}carbamate](/img/structure/B2886894.png)

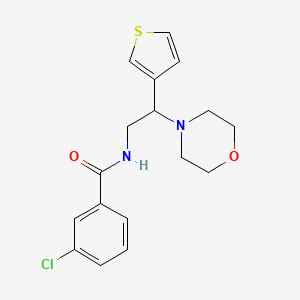

![6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2886897.png)